![molecular formula C19H22N2O2 B14003730 3-[formyl(methyl)amino]-N,N-dimethyl-2,3-diphenylpropanamide CAS No. 7468-38-4](/img/structure/B14003730.png)
3-[formyl(methyl)amino]-N,N-dimethyl-2,3-diphenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[formyl(methyl)amino]-N,N-dimethyl-2,3-diphenylpropanamide is an organic compound with a complex structure that includes both aromatic and amide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[formyl(methyl)amino]-N,N-dimethyl-2,3-diphenylpropanamide typically involves multi-step organic reactions. One common method includes the formylation of an appropriate amine precursor followed by subsequent reactions to introduce the dimethyl and diphenyl groups. The reaction conditions often involve the use of formylating agents such as formic acid or formyl chloride under controlled temperatures and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated reaction systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[formyl(methyl)amino]-N,N-dimethyl-2,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-[formyl(methyl)amino]-N,N-dimethyl-2,3-diphenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[formyl(methyl)amino]-N,N-dimethyl-2,3-diphenylpropanamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-[formyl(methyl)amino]-N,N-dimethyl-2,3-diphenylpropanamide
- N-Formylmethionine : Used in protein synthesis initiation.
- Formylated indole derivatives : Known for their biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
7468-38-4 |
|---|---|
Molecular Formula |
C19H22N2O2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
3-[formyl(methyl)amino]-N,N-dimethyl-2,3-diphenylpropanamide |
InChI |
InChI=1S/C19H22N2O2/c1-20(2)19(23)17(15-10-6-4-7-11-15)18(21(3)14-22)16-12-8-5-9-13-16/h4-14,17-18H,1-3H3 |
InChI Key |
WUJUCFWTAHVUMR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C(C1=CC=CC=C1)C(C2=CC=CC=C2)N(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(4-Bromophenyl)diazenyl]-N,N-bis(2-chloroethyl)aniline](/img/structure/B14003648.png)
![methyl N-[2,2-difluoro-1,3,3-tris(methoxycarbonylamino)propyl]carbamate](/img/structure/B14003651.png)
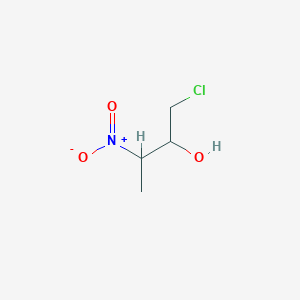
![2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14003676.png)
![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14003681.png)
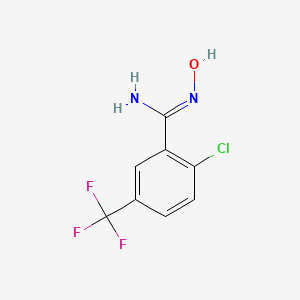
![5-Hydroxy-2,5-dihydro-3h-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B14003684.png)


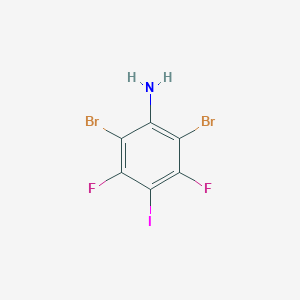
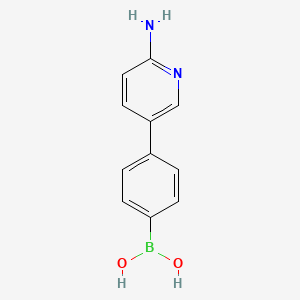
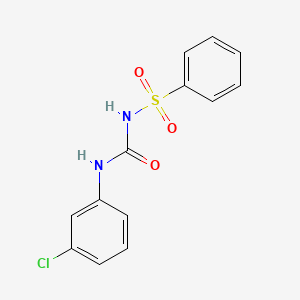
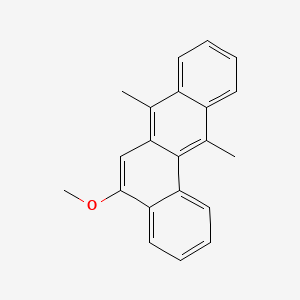
![Methyl 3-[3-[bis[2-(4-methylphenyl)sulfonyloxyethyl]amino]phenyl]propanoate](/img/structure/B14003714.png)
